REACTION_CXSMILES
|
Br[N:2]1[C:6](=O)[CH2:5][CH2:4][C:3]1=[O:8].O1C=CCC1.[NH2:14][C:15](N)=[S:16]>O>[NH2:14][C:15]1[S:16][C:5]([CH2:4][CH2:3][OH:8])=[CH:6][N:2]=1
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
118.2 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
O1CCC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution is stirred at 0° C. for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution refluxed under a nitrogen atmosphere overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
The acidic solution is continuously extracted with ethyl acetate for 24 hours The ethyl acetate
|
Duration
|
24 h
|
Type
|
EXTRACTION
|
Details
|
extract
|
Type
|
EXTRACTION
|
Details
|
continuously extracted with ethyl acetate for 72 hours
|
Duration
|
72 h
|
Type
|
EXTRACTION
|
Details
|
The ethyl acetate extract
|
Type
|
TEMPERATURE
|
Details
|
is cooled
|
Type
|
CUSTOM
|
Details
|
The hydrochloride salt oils out of solution and is crystallized from an ethanol-acetonitrile mixture
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC(=CN1)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |